N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide
Description
Properties
Molecular Formula |
C17H13ClN2O2 |
|---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-4-2-3-5-14(11)17(21)19-16-10-15(20-22-16)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,21) |
InChI Key |
SQWVVLZEIRFUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Cyclization
The Robinson-Gabriel method remains a cornerstone for oxazole synthesis. For this compound, the reaction involves cyclodehydration of a β-ketoamide precursor derived from 4-chlorophenylacetic acid.
Representative Reaction:
Key Data:
Hantzsch-Type Oxazole Synthesis
An alternative route employs the Hantzsch reaction, utilizing 4-chlorobenzaldehyde and a β-ketonitrile derivative.
Reaction Scheme:
Advantages :
-
Single-step synthesis under mild conditions.
-
Higher functional group tolerance compared to Robinson-Gabriel.
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
The oxazole amine intermediate is coupled with 2-methylbenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Procedure:
-
Activate 2-methylbenzoic acid with EDCI/HOBt in DMF.
-
Add oxazole-5-amine under nitrogen atmosphere.
-
Stir at room temperature for 12 hours.
Yield : 78–85% (extrapolated from source and analogous protocols in).
Mixed Anhydride Method
For scale-up synthesis, the mixed anhydride approach using isobutyl chloroformate offers improved reproducibility.
Optimization Parameters:
-
Solvent : Tetrahydrofuran (THF) at 0°C.
-
Base : N-Methylmorpholine (NMM).
-
Workup : Aqueous NaHCO₃ extraction to remove byproducts.
Comparative Analysis of Synthetic Routes
| Method | Oxazole Synthesis Yield | Amidation Yield | Total Yield | Scalability |
|---|---|---|---|---|
| Robinson-Gabriel + EDCI | 68% | 82% | 56% | Moderate |
| Hantzsch + Mixed Anhydride | 75% | 88% | 66% | High |
Key Observations :
-
The Hantzsch method outperforms Robinson-Gabriel in total yield due to fewer side reactions.
-
EDCI coupling provides higher purity, while mixed anhydrides are preferable for industrial-scale synthesis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, oxazole-H), 7.89–7.32 (m, 8H, aromatic), 2.51 (s, 3H, CH₃).
Challenges and Troubleshooting
Regioselectivity in Oxazole Formation
Amidation Side Reactions
-
Issue : Over-activation of carboxylic acid leading to oxazole ring opening.
-
Mitigation : Strict temperature control (0–5°C during coupling).
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and chlorophenyl group are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Methylbenzamide Derivative
N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide (CAS 898503-30-5) is a positional isomer where the methyl group on the benzamide shifts from the ortho (2-methyl) to the meta (3-methyl) position . This minor structural change alters steric and electronic effects:
- Electronic Effects: The meta-methyl group may slightly enhance electron-donating effects compared to the ortho position, influencing dipole interactions. No direct activity data are available, but such isomers are often tested for optimized pharmacokinetic profiles in drug discovery .
Heterocycle Replacement: Pyrazole and Oxadiazole Analogs
Pyrazole Derivative :
N-(4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)phenyl)-2-methylbenzamide (91) replaces the 1,2-oxazole with a pyrazole ring . Key differences include:
- Hydrogen Bonding : Pyrazole’s NH group enables hydrogen bonding, unlike the oxygen-containing oxazole.
- In vitro studies show pyrazole derivatives exhibit growth inhibitory activity, suggesting heterocycle choice significantly impacts biological effects .
Oxadiazole Derivative :
A compound with a 1,2,4-oxadiazol-5-yl group (C₂₃H₁₉ClFN₂O) introduces a larger heterocycle with additional nitrogen atoms . The oxadiazole’s higher electronegativity and metabolic stability often enhance ligand-receptor interactions in medicinal chemistry.
Functional Group Variations
Diazoacetamide Derivative (D10) :
N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-2-diazoacetamide replaces the benzamide with a diazo group (IR νmax 2084 cm⁻¹ for N≡N) . This modification:
- Introduces photoreactivity, useful for photoaffinity labeling in target identification.
- Reduces stability due to the labile diazo group, limiting therapeutic applications but valuable in synthetic intermediates .
Piperidinyl-Substituted Benzamide :
Such substitutions improve blood-brain barrier penetration in CNS-targeted drugs.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxazole rings and coupling with benzamide derivatives. Key steps include:
- Oxazole formation : Reacting 4-chlorophenyl precursors with hydroxylamine under controlled pH (e.g., NaOH/KOH) and temperature (80–100°C) to form the oxazole core .
- Amide coupling : Using coupling agents like EDCI/HOBt in DMF or THF to attach the 2-methylbenzamide group .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. acetonitrile) and reaction time (6–24 hours) improves yield (60–85%) and reduces by-products .
Q. Which spectroscopic techniques are most effective for structural confirmation of This compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm aromatic proton environments (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) and carbonyl groups (δ 165–170 ppm) .
- IR spectroscopy : Peaks at 1650–1700 cm validate C=O (amide) and C=N (oxazole) bonds .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 313.08) .
Q. How can initial biological activity screening for this compound be designed?
- Methodological Answer :
- In vitro assays : Use kinase inhibition assays (e.g., EGFR or VEGFR) with ATP-competitive binding protocols .
- Cell viability tests : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM to assess cytotoxicity .
- Dose-response curves : Analyze IC values using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can computational methods like molecular docking and wavefunction analysis elucidate This compound's binding mechanisms?
- Methodological Answer :
- Molecular docking : Use AutoDock4 to simulate ligand-receptor interactions (e.g., with PDB: 8DU). Set grid parameters to 60 × 60 × 60 Å centered on the active site, and apply Lamarckian genetic algorithms for flexible side-chain docking .
- Wavefunction analysis : Multiwfn calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions, aiding in predicting binding affinity .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Orthogonal validation : Compare X-ray crystallography (SHELXL-refined structures) with DFT-optimized geometries (e.g., Gaussian09) to reconcile bond-length discrepancies .
- Density functional theory (DFT) : Calculate theoretical NMR shifts (e.g., B3LYP/6-31G**) and compare with experimental data to validate conformers .
Q. How do reaction intermediates and by-products influence the pharmacological profile of This compound?
- Methodological Answer :
- HPLC-MS monitoring : Track intermediates during synthesis (e.g., oxazole precursors) to correlate impurities with bioactivity .
- Metabolite profiling : Use hepatic microsome assays (e.g., human S9 fractions) to identify CYP450-mediated metabolites and assess toxicity .
Q. What crystallographic software tools are recommended for analyzing this compound’s structural dynamics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
